molecular formula C15H9BrN2OS2 B15100125 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100125
M. Wt: 377.3 g/mol
InChI Key: GKVSVBGPHWRTIN-LCYFTJDESA-N
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Description

3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromophenyl group, a pyridylmethylene group, and a thioxo-thiazolidinone core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-pyridinecarboxaldehyde and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, continuous flow reactors could be employed to enhance the scalability and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can

Properties

Molecular Formula

C15H9BrN2OS2

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9BrN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9-

InChI Key

GKVSVBGPHWRTIN-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Origin of Product

United States

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